(Phe1,ser2)-thrombin receptor activator peptide 6, commonly referred to as thrombin receptor activator peptide 6, is a hexapeptide derived from the protease-activated receptor-1 (PAR-1). This peptide corresponds to the amino acid sequence SFLLRN, specifically residues 42-47 of PAR-1. It functions as an agonist for PAR-1, which plays a critical role in platelet activation and aggregation, making it significant in cardiovascular research and hematology. The peptide is synthesized from the cleavage of PAR-1 by thrombin, highlighting its biological relevance in coagulation processes .
Thrombin receptor activator peptide 6 is classified as a synthetic peptide and is primarily utilized in research settings to study platelet function and thrombin signaling pathways. It serves as a model compound for investigating the mechanisms of protease-activated receptors and their roles in various physiological and pathological processes .
The synthesis of thrombin receptor activator peptide 6 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The specific steps include:
The molecular formula of thrombin receptor activator peptide 6 is C34H56N10O9, with a molecular weight of approximately 748.87 g/mol. The purity of commercially available samples typically exceeds 95%, ensuring reliable experimental outcomes .
Thrombin receptor activator peptide 6 has a specific linear structure characterized by its six amino acid residues. The sequence SFLLRN features a phenylalanine at position one and a serine at position two, which are critical for its biological activity as a PAR-1 agonist.
The structural integrity of thrombin receptor activator peptide 6 can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, which confirm its molecular weight and composition.
Thrombin receptor activator peptide 6 primarily participates in biochemical reactions involving platelet activation. Upon binding to PAR-1, it initiates a cascade of intracellular signaling events leading to platelet aggregation. The key reactions include:
The effective concentration required for half-maximal aggregation (EC50) of thrombin receptor activator peptide 6 is approximately 0.8 μM, indicating its potency in stimulating platelet responses .
The mechanism by which thrombin receptor activator peptide 6 exerts its effects involves several steps:
Research indicates that this mechanism is critical for understanding thrombus formation and has implications for developing therapeutic agents targeting PAR-1 in cardiovascular diseases .
Thrombin receptor activator peptide 6 is typically provided as a lyophilized powder that requires reconstitution before use in experiments. It is soluble in water and common buffer solutions used in biological assays.
The stability of thrombin receptor activator peptide 6 under various conditions (e.g., temperature, pH) is essential for its application in research. Generally, it should be stored at -20°C to maintain its integrity over time.
Relevant data on solubility and stability can be found in product specifications provided by manufacturers .
Thrombin receptor activator peptide 6 has several scientific uses:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4